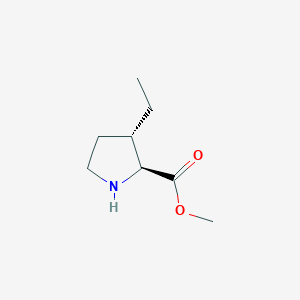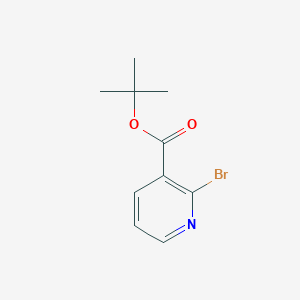![molecular formula C9H10N2O2 B064623 8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 179863-45-7](/img/structure/B64623.png)
8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of research. This compound is also known as AMBO or 5-MeO-AMBO, and it belongs to the class of oxazinones. The unique structural features of AMBO make it a promising candidate for drug discovery and development, as well as for use in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of AMBO is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. The compound has been shown to interact with various receptors, including the serotonin receptor, dopamine receptor, and adrenergic receptor. AMBO has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Efectos Bioquímicos Y Fisiológicos
AMBO has been shown to have a range of biochemical and physiological effects in various studies. The compound has been shown to have neuroprotective effects, as well as anti-inflammatory and antioxidant properties. AMBO has also been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMBO has several advantages as a research tool, including its high purity and stability, as well as its ability to modulate various signaling pathways in the body. However, there are also some limitations to the use of AMBO in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on AMBO, including further investigation of its mechanism of action and its potential applications in drug discovery and development. Additionally, more studies are needed to explore the potential of AMBO as a neuroprotective agent and its role in modulating neurotransmitter systems. Further optimization of the synthesis of AMBO may also be possible, which could improve the efficiency and yield of the reaction.
Métodos De Síntesis
The synthesis of AMBO involves a multistep process that starts with the reaction of 2-methylbenzoxazole with chloroacetyl chloride, followed by the reaction with ethylamine to form the intermediate compound. The final step involves the reduction of the intermediate with sodium borohydride to obtain AMBO in high yield and purity. The synthesis of AMBO has been optimized over the years, and various modifications have been made to improve the efficiency and yield of the reaction.
Aplicaciones Científicas De Investigación
AMBO has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, AMBO has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as a neuroprotective agent and as a modulator of neurotransmitter systems.
Propiedades
Número CAS |
179863-45-7 |
|---|---|
Nombre del producto |
8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one |
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
8-amino-5-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H10N2O2/c1-5-2-3-6(10)9-8(5)11-7(12)4-13-9/h2-3H,4,10H2,1H3,(H,11,12) |
Clave InChI |
ODMILUPFGKIFRX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)N)OCC(=O)N2 |
SMILES canónico |
CC1=C2C(=C(C=C1)N)OCC(=O)N2 |
Sinónimos |
8-AMINO-5-METHYL-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



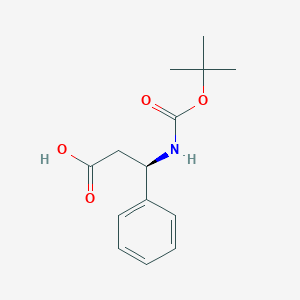

![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)

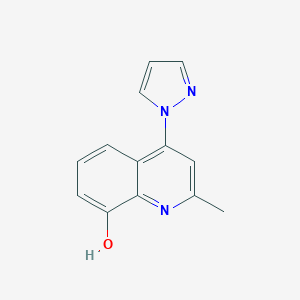
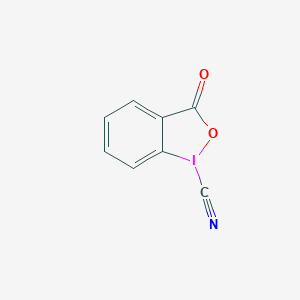
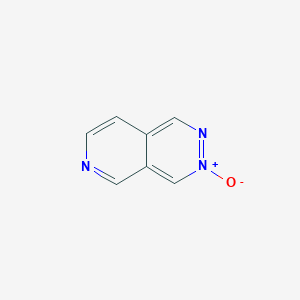


![3H-Imidazo[4,5-b]pyridin-3-ol](/img/structure/B64574.png)
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
